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Compound of Interest

N-(3-Chlorobenzyl)ethane-1,2-
Compound Name:

diamine
CAS No.: 102450-75-9
Cat. No.: B178548

Get Quote

Technical Profile: N-(3-Chlorobenzyl)ethane-1,2-
diamine

CAS Registry Number: 102450-75-9 Chemical Formula: C

y

CIN

Molecular Weight: 184.67 g/mol

Executive Summary

N-(3-Chlorobenzyl)ethane-1,2-diamine is a mono-alkylated ethylenediamine derivative
characterized by a secondary benzylamine linked to a primary ethylamine.[1] It serves as a
versatile bidentate ligand in coordination chemistry and a pharmacophore scaffold in drug
discovery.[1][2] The presence of the chlorine atom at the meta-position of the phenyl ring
introduces specific electronic and lipophilic modifications compared to the unsubstituted parent
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(N-benzylethylenediamine), enhancing its utility in optimizing drug-receptor interactions and
metabolic stability.[2]

This guide details the physicochemical properties, synthetic protocols, and handling
requirements for researchers utilizing this compound in high-purity applications.[2]

Structural & Molecular Characterization
Electronic Environment

The 3-chloro substituent exerts a negative inductive effect (-1) on the aromatic ring.[1] Unlike
para-substitution, which allows for direct resonance interaction with the benzylic position, the
meta-position primarily influences the benzylic nitrogen via induction.[2]

o Basicity Modulation: The electron-withdrawing nature of the 3-ClI group slightly reduces the
electron density on the secondary amine nitrogen, lowering its pK

relative to the unsubstituted benzyl analog.[2]

o Metabolic Stability: The chlorine atom blocks the meta-position from metabolic oxidation
(e.g., hydroxylation by CYP450 enzymes), a common clearance pathway for benzylamines.

[2]

Chelation Potential

The molecule features a 1,2-diamine motif (ethylenediamine backbone), allowing it to act as a
chelating agent for transition metals (Zn

, Cu
, Pt
)[2]
o Bite Angle: Forms stable 5-membered chelate rings.[1]

o Asymmetry: The distinct primary and secondary amine centers create electronic asymmetry
in metal complexes, useful for catalytic applications requiring specific steric environments.[1]

[2]
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Physicochemical Specifications

The following data aggregates predicted and analog-derived values where experimental data
for this specific isomer is limited.

Table 1: Core Physical Properties

Value
Property . ) Context
(Experimental/Predicted)
) Viscous Liquid / Low-melting Likely an oil at RT; forms solid
Physical State ]
Solid HCl salts.[1]

Predicted based on parent

Boiling Point ~295-305 °C (760 mmHg) )
amine trends.[1][2]
- Higher than ethylenediamine
Density 1.12 g/cm g y
due to Cl atom.[1][2]
Moderately lipophilic; crosses
LogP (Octanol/Water) 1.8-21
membranes.[1][2]
Favorable for CNS penetration
TPSA 38.05 A P
(BBB permeable).[1][2]
PK Protonated at physiological
9.2-94
(Secondary Amine) pH.[1][2]
pK i
Lower due to proximity to the
6.8-7.2

(Primary Amine) secondary ammonium.[1][2]

Diagram 1: Physicochemical Impact of 3-Cl Substitution

The following diagram illustrates how the 3-chloro substituent alters the properties of the parent
scaffold.[1][2]
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Caption: Impact of the 3-chloro substituent on the physicochemical profile relative to the
unsubstituted parent amine.

Synthetic Protocols

Two primary routes are recommended. Method A is preferred for high purity to avoid bis-
alkylation.[1] Method B is suitable for scale-up if excess diamine can be recycled.[1]

Method A: Reductive Amination (Recommended)

This "Green Chemistry" approach minimizes over-alkylation by forming the imine intermediate
first.[1][2]

Reagents: 3-Chlorobenzaldehyde, Ethylenediamine, Sodium Borohydride (NaBH

), Methanol.[2]

e Imine Formation:
o Dissolve 3-Chlorobenzaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).

o Add Ethylenediamine (3.0 eq) dropwise at 0°C. Note: Excess diamine favors mono-
substitution.

o Stir at Room Temperature (RT) for 2—4 hours. Monitor by TLC (disappearance of
aldehyde).[1][2]
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e Reduction:
o Cool the solution to 0°C.
o Add NaBH

(1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1][2]

o Stir at RT for 12 hours.
o Work-up:
o Quench with water.[1][2] Evaporate Methanol under reduced pressure.
o Extract aqueous residue with Dichloromethane (DCM) (x3).[1][2]
o Wash combined organic layers with Brine, dry over Na
SO
[11[2]
e Purification:

o The excess ethylenediamine is removed during the agueous work-up or by vacuum
distillation.[1][2]

o Purify the crude oil via flash column chromatography (DCM:MeOH:NH

OH, 90:9:1).[2]

Method B: Nucleophilic Substitution

Reagents: 3-Chlorobenzyl chloride, Ethylenediamine (Large Excess).[1][2]
e Dilute Ethylenediamine (10.0 eq) in Toluene or Acetonitrile.
e Add 3-Chlorobenzyl chloride (1.0 eq) dropwise at 0°C to the stirring amine solution.

e Heat to 60°C for 4 hours.
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* Remove solvent and excess diamine under high vacuum.[1][2]

o Basify residue with NaOH (1M) and extract into DCM.

Diagram 2: Synthetic Workflow (Reductive Amination)
Ethylenediamine NaBH4 / MeOH

(3.0 eq excess)

\‘HZO /{20

Intermediate Imine
(Schiff Base)

3-Chlorobenzaldehyde

eduction

N-(3-Chlorobenzyl)ethane-1,2-diamine

Click to download full resolution via product page

Caption: Step-by-step reductive amination pathway ensuring mono-substitution selectivity.

Analytical Characterization Profile

To validate the identity of the synthesized compound, the following spectroscopic signals
should be observed.

Proton NMR ( H NMR, 400 MHz, CDCI )[2][3]

e 7.10-7.40 ppm (m, 4H): Aromatic protons.[1][2] Look for the specific pattern of a 1,3-
disubstituted benzene (singlet-like peak for H-2, multiplet for H-4,5,6).[2]

e 3.78 ppm (s, 2H): Benzylic methylene (-CH
-Ar).[1][2] A sharp singlet confirming the N-benzyl linkage.[1]

e 2.80 - 2.85 ppm (t, 2H): Methylene protons adjacent to the secondary amine (-NH-CH
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_)_
e 2.65-2.70 ppm (t, 2H): Methylene protons adjacent to the primary amine (-CH

-NH

).[2]

e 1.5-2.0 ppm (br s, 3H): Exchangeable amine protons (-NH- and -NH

)-

Mass Spectrometry (ESI-MS)

 [M+H]
: Calculated: 185.08. Observed: 185.1.[1][2]

 |sotope Pattern: A distinct M+2 peak at 187.1 (approx. 33% height of M+H) confirms the
presence of one Chlorine atom.[1][2]

Handling & Safety Guidelines
Hazard Classification: Corrosive (Skin Corr.[1][2] 1B), Skin Sensitizer.[1][2]

o Storage: Store under inert gas (Argon/Nitrogen) at 2—-8°C. The free base absorbs CO

from the air to form carbamates; the hydrochloride salt is stable at room temperature.[1][2]

o Personal Protective Equipment (PPE):
o Eyes: Chemical splash goggles + Face shield.[1][2]
o Skin: Nitrile rubber gloves (min thickness 0.11 mm).[1][2]

o Respiratory: Use in a fume hood.[1][2] If aerosolized, use a respirator with amine-specific
cartridges.[1][2]

o Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before
absorbing with vermiculite.[1][2] Do not use water initially as it may generate heat.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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